molecular formula C25H26N2O4 B15149448 4-Methoxy-N-[3-(4-methoxybenzamido)-2,4,6-trimethylphenyl]benzamide

4-Methoxy-N-[3-(4-methoxybenzamido)-2,4,6-trimethylphenyl]benzamide

Cat. No.: B15149448
M. Wt: 418.5 g/mol
InChI Key: ZCRDOYDTIDWGTM-UHFFFAOYSA-N
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Description

4-Methoxy-N-[3-(4-methoxybenzamido)-2,4,6-trimethylphenyl]benzamide is an organic compound with the molecular formula C24H26N2O4 This compound is characterized by its complex structure, which includes multiple methoxy groups and benzamide functionalities

Preparation Methods

The synthesis of 4-Methoxy-N-[3-(4-methoxybenzamido)-2,4,6-trimethylphenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate Amide: The initial step involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 3-amino-2,4,6-trimethylphenol to form the corresponding amide.

    Methoxylation: The intermediate amide undergoes methoxylation using methanol and a suitable catalyst to introduce the methoxy groups.

    Final Coupling: The final step involves coupling the methoxylated intermediate with another molecule of 4-methoxybenzoyl chloride to form the target compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-Methoxy-N-[3-(4-methoxybenzamido)-2,4,6-trimethylphenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide groups to amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Methoxy-N-[3-(4-methoxybenzamido)-2,4,6-trimethylphenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-[3-(4-methoxybenzamido)-2,4,6-trimethylphenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in its potential therapeutic applications. The exact pathways and molecular targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds to 4-Methoxy-N-[3-(4-methoxybenzamido)-2,4,6-trimethylphenyl]benzamide include:

    4-Methoxy-N-(4-methoxyphenyl)benzamide: This compound shares similar structural features but lacks the trimethylphenyl group, which may affect its chemical reactivity and biological activity.

    5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.

Properties

Molecular Formula

C25H26N2O4

Molecular Weight

418.5 g/mol

IUPAC Name

4-methoxy-N-[3-[(4-methoxybenzoyl)amino]-2,4,6-trimethylphenyl]benzamide

InChI

InChI=1S/C25H26N2O4/c1-15-14-16(2)23(27-25(29)19-8-12-21(31-5)13-9-19)17(3)22(15)26-24(28)18-6-10-20(30-4)11-7-18/h6-14H,1-5H3,(H,26,28)(H,27,29)

InChI Key

ZCRDOYDTIDWGTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1NC(=O)C2=CC=C(C=C2)OC)C)NC(=O)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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